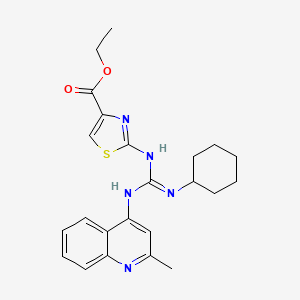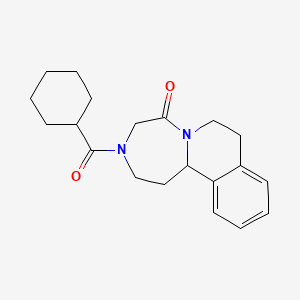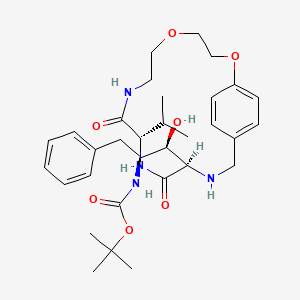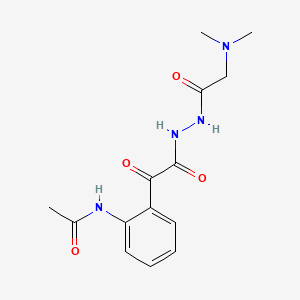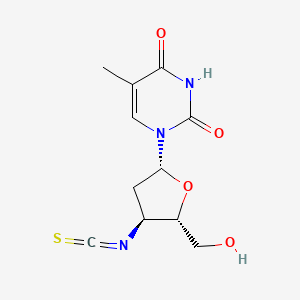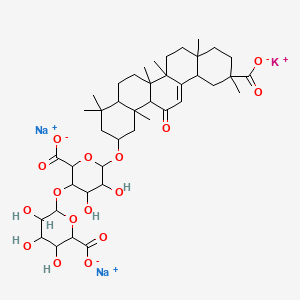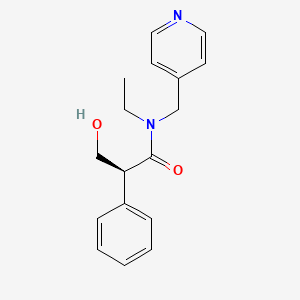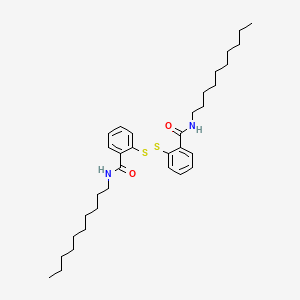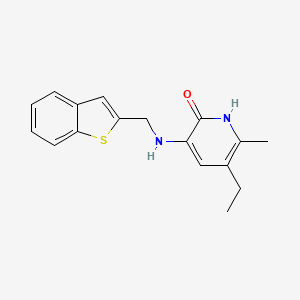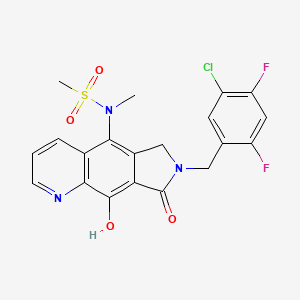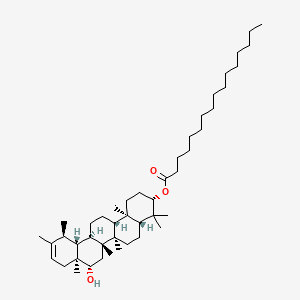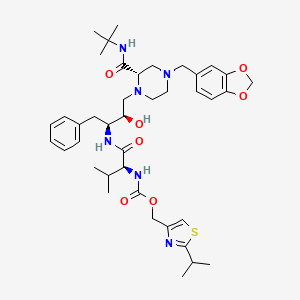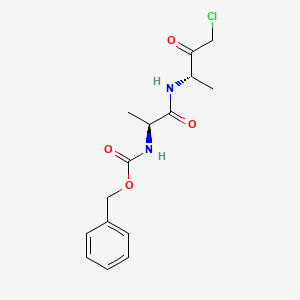
Benzyloxycarbonylalanyl-alanine chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonylalanyl-alanine chloromethyl ketone is a synthetic organic compound with the molecular formula C15H19ClN2O4 and a molecular weight of 326.775 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanine chloromethyl ketone typically involves the protection of amino acids followed by chloromethylation. The process begins with the protection of the amino group of alanine using a benzyloxycarbonyl (Cbz) group. The protected alanine is then coupled with another alanine molecule to form a dipeptide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions and the use of automated equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzyloxycarbonylalanyl-alanine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chloromethylation: Chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst (e.g., FeCl3, ZnCl2, or SnCl4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
Benzyloxycarbonylalanyl-alanine chloromethyl ketone is widely used in scientific research, including:
Mecanismo De Acción
The compound exerts its effects by inhibiting serine proteases through covalent modification of the active site. The chloromethyl ketone group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition . This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic use .
Comparación Con Compuestos Similares
Similar Compounds
- Nα-tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK) .
- Nα-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) .
Uniqueness
Benzyloxycarbonylalanyl-alanine chloromethyl ketone is unique due to its specific structure, which allows it to target particular enzymes with high specificity. This makes it a valuable tool in biochemical research and drug development .
Propiedades
Número CAS |
51166-66-6 |
|---|---|
Fórmula molecular |
C15H19ClN2O4 |
Peso molecular |
326.77 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-4-chloro-3-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H19ClN2O4/c1-10(13(19)8-16)17-14(20)11(2)18-15(21)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,21)/t10-,11-/m0/s1 |
Clave InChI |
VRFYYHMAJJSYOD-QWRGUYRKSA-N |
SMILES isomérico |
C[C@@H](C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


